molecular formula C9H14ClN3O2 B8106748 1-(3,5-Dimethoxyphenyl)guanidine hydrochloride

1-(3,5-Dimethoxyphenyl)guanidine hydrochloride

Cat. No.: B8106748
M. Wt: 231.68 g/mol
InChI Key: LWFDNUQEKKJFSD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)guanidine hydrochloride is a chemical compound of significant interest in medicinal chemistry and oncology research. Guanidine derivatives are recognized as a privileged scaffold in drug design due to their wide range of biological activities . This compound serves as a key synthetic intermediate and organocatalyst for constructing complex heterocyclic systems, such as spiroxindole derivatives, which are valuable scaffolds in the discovery of new anticancer agents . Its research applications are primarily focused on the development of novel therapeutics. Guanidine-based compounds are frequently investigated as potent antitumor agents, with their cytotoxicity mechanisms involving mitochondrial-mediated apoptosis, induction of reactive oxygen species (ROS), and other targeted pathways . The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are advised to consult safety data sheets and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-13-7-3-6(12-9(10)11)4-8(5-7)14-2;/h3-5H,1-2H3,(H4,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFDNUQEKKJFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N=C(N)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Dimethoxyphenyl)guanidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's synthesis, biological activity, and therapeutic potential, supported by data tables and case studies from diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of guanidine with 3,5-dimethoxybenzaldehyde. The resulting product is characterized by its guanidine moiety, which is known for various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of guanidine derivatives. For instance, this compound has shown promising results against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) Values :
    • Against Staphylococcus aureus: MIC = 0.12 to 4 µg/mL
    • Against Escherichia coli: MIC = 2 µg/mL
    • Against Acinetobacter baumannii: MIC = 4 µg/mL

These values indicate significant antibacterial activity, especially against multi-drug resistant strains .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that guanidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

  • IC50 Values for COX Inhibition :
    • COX-1: IC50 = 19.45 ± 0.07 μM
    • COX-2: IC50 = 42.1 ± 0.30 μM

These findings suggest that the compound may serve as a potential anti-inflammatory agent by modulating COX activity .

Case Study 1: Efficacy in Patients with Lambert-Eaton Myasthenic Syndrome (LEMS)

In a clinical context, guanidine compounds have been used therapeutically for patients with LEMS. A study reported improvements in muscle strength and reductions in symptoms when treated with guanidine chloride at doses ranging from 20 to 30 mg/kg/day. Side effects included paresthesias and gastrointestinal disturbances .

Case Study 2: Antibacterial Screening

In another study focusing on antibacterial properties, a series of guanidine derivatives were screened against various bacterial strains. The results indicated that compounds similar to this compound exhibited potent activity against clinical isolates of resistant bacteria .

Structure-Activity Relationship (SAR)

The biological activity of guanidine compounds is often linked to their structural characteristics. The presence of electron-donating groups such as methoxy substituents enhances their interaction with biological targets.

Compound MIC (µg/mL) Target
1-(3,5-Dimethoxyphenyl)guanidine0.12 - 4Staphylococcus aureus
Guanidine derivative A2Escherichia coli
Guanidine derivative B4Acinetobacter baumannii

Scientific Research Applications

Medicinal Chemistry Applications

1. Analgesic Properties

Research indicates that compounds related to 1-(3,5-Dimethoxyphenyl)guanidine hydrochloride exhibit significant analgesic properties. For instance, studies have shown that certain guanidine derivatives can act as agonists and antagonists at neuropeptide FF receptors (NPFF1 and NPFF2), which are involved in pain modulation. The compound demonstrated modest affinity for these receptors, suggesting potential use in pain management therapies .

2. Antitrypanosomal Activity

Recent investigations into antitrypanosomal agents have highlighted the importance of guanidine derivatives. While this compound itself has not been directly tested against Trypanosoma brucei, related compounds have shown promising results in inhibiting the parasite responsible for sleeping sickness. This suggests that further exploration of its derivatives could lead to effective treatments for neglected tropical diseases .

Catalytic Applications

1. Organic Synthesis

Guanidine derivatives, including this compound, have been utilized as catalysts in various organic reactions. Their ability to facilitate Michael additions and other transformations has been documented, showcasing their utility in synthesizing complex molecules with high stereoselectivity . The compound's structure allows it to participate effectively in these reactions, making it a valuable tool for chemists.

Case Studies and Research Findings

Study Focus Findings
Study on Analgesic ActivityExamined the binding affinity of guanidines at NPFF receptorsFound that related compounds exhibited analgesic effects through receptor modulation
Antitrypanosomal ResearchInvestigated novel pyrimidine derivatives for activity against T. bruceiHighlighted the potential of guanidine scaffolds for drug development against trypanosomiasis
Catalytic Efficiency AnalysisEvaluated guanidine derivatives in organic synthesisDemonstrated high yields and selectivity in Michael addition reactions

Comparison with Similar Compounds

Table 1: Comparative Analysis of Guanidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Evidence Source
1-(3,5-Dimethoxyphenyl)guanidine HCl 3,5-dimethoxy phenyl ~257.7 (estimated) Not reported Hypothesized solubility in polar solvents; potential kinase inhibition due to electron-rich aryl group
1-[3,5-Bis(trifluoromethyl)phenyl]biguanide HCl 3,5-CF3 phenyl 349.66 246 (decomposition) High thermal stability; lipophilic; used in catalysis or as a ligand in organometallic chemistry
Guanidine Hydrochloride None (parent compound) 95.53 178–189 Protein denaturant; industrial solvent
1-(4-Chlorophenyl)biguanide HCl 4-Cl phenyl ~246.1 (estimated) Not reported Antimicrobial activity; structural simplicity enables facile modification
N-[3-(Trifluoromethyl)phenyl]guanidine 3-CF3 phenyl 219.63 Not reported Electron-withdrawing group enhances metabolic stability; potential agrochemical applications

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups (Methoxy): The 3,5-dimethoxy substituents increase solubility in polar solvents (e.g., water, ethanol) compared to lipophilic analogs like 1-[3,5-bis(trifluoromethyl)phenyl]biguanide HCl .
  • Electron-Withdrawing Groups (Trifluoromethyl, Chloro) : Compounds like 1-[3,5-bis(trifluoromethyl)phenyl]biguanide HCl exhibit higher melting points (246°C) and lipophilicity, favoring membrane permeability in biological systems . Chlorinated analogs (e.g., 1-(4-chlorophenyl)biguanide HCl) show moderate polarity, balancing solubility and bioavailability .

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Dimethoxyphenyl)guanidine hydrochloride, and what critical reaction parameters must be controlled?

Methodological Answer: The synthesis typically involves coupling 3,5-dimethoxyaniline with a guanidinylation agent (e.g., cyanamide or thiourea derivatives). Key steps include:

  • Intermediate preparation : Protect the amine group of 3,5-dimethoxyaniline using Boc or Fmoc groups to prevent side reactions .
  • Guanidinylation : React the protected intermediate with cyanamide under acidic conditions (e.g., HCl) at 60–80°C for 12–24 hours .
  • Deprotection and purification : Remove protecting groups via hydrolysis (e.g., TFA for Boc) and isolate the product via recrystallization in ethanol/water .
    Critical parameters include pH control (≤2.0 to avoid decomposition), temperature stability (±2°C), and stoichiometric excess of cyanamide (1.5–2.0 equivalents) to maximize yield .

Basic Research Question

Q. How can chromatographic methods be optimized to assess the purity of this compound?

Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended:

  • Column : C18 (5 µm, 250 × 4.6 mm) .
  • Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), starting at 95% A to 60% A over 20 minutes .
  • Validation : Include system suitability tests (retention time ±0.1 min, tailing factor <2.0) and spike recovery studies (98–102%) to confirm accuracy .
    For quantification, prepare a calibration curve (1–100 µg/mL) and report impurities using area normalization .

Advanced Research Question

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) during structural elucidation be resolved?

Methodological Answer: Discrepancies often arise from residual solvents, isotopic peaks, or tautomeric forms. To resolve these:

  • High-resolution MS (HRMS) : Confirm molecular formula (e.g., C9H13N3O2·HCl) with <2 ppm error .
  • 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations to distinguish between guanidine tautomers and verify substitution patterns on the aromatic ring .
  • Cross-validation : Compare data with structurally similar compounds (e.g., Vernakalant hydrochloride, which shares the dimethoxyphenyl moiety) to identify expected shifts/splitting patterns .

Advanced Research Question

Q. What experimental approaches evaluate the impact of 3,5-dimethoxy substituents on the compound’s solubility and stability in biological assays?

Methodological Answer:

  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C. Centrifuge and quantify supernatant via UV-Vis (λ = 270 nm) .
  • Stability studies : Incubate the compound in liver microsomes (1 mg/mL) at 37°C for 60 minutes. Analyze degradation products via LC-MS/MS and calculate half-life .
  • Comparative analysis : Contrast results with non-methoxy analogs (e.g., phenylguanidine hydrochloride) to isolate the substituent’s effects on lipophilicity (logP) and metabolic stability .

Advanced Research Question

Q. How can researchers design dose-response studies to investigate the compound’s interaction with adrenergic receptors?

Methodological Answer:

  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-Dihydroergocryptine for α-adrenergic receptors) in CHO-K1 cells expressing human receptors.
    • Protocol : Incubate this compound (0.1 nM–10 µM) with membranes for 60 minutes at 25°C. Filter and measure bound radioactivity via scintillation counting .
  • Functional assays : Measure cAMP accumulation (for β-adrenergic receptors) using ELISA kits. Normalize data to isoproterenol (full agonist) and propranolol (antagonist) controls .
  • Data analysis : Fit sigmoidal curves (GraphPad Prism) to calculate EC50/IC50 and compare efficacy/potency against reference ligands .

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